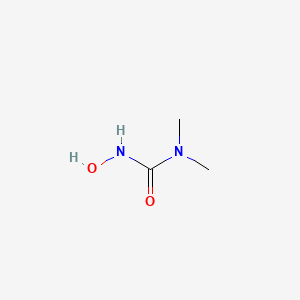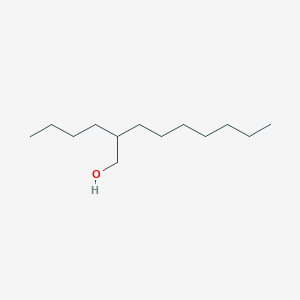
3-Hydroxy-1,1-dimethylurea
Overview
Description
3-Hydroxy-1,1-dimethylurea is a chemical compound with the molecular formula C3H8N2O2 . It has a molecular weight of 104.11 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of N-substituted ureas like 3-Hydroxy-1,1-dimethylurea can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications .Molecular Structure Analysis
The InChI code for 3-Hydroxy-1,1-dimethylurea is 1S/C3H8N2O2/c1-5(2)3(6)4-7/h7H,1-2H3,(H,4,6) .Physical And Chemical Properties Analysis
3-Hydroxy-1,1-dimethylurea is a powder with a melting point of 109-110 degrees Celsius .Scientific Research Applications
Photochemistry of Urea Herbicides
Millet, Palm, and Zetzsch (1998) explored the photochemical reactions of chlorotoluron and isoproturon, derivatives of 3-Hydroxy-1,1-dimethylurea, in various solutions. They found that chlorotoluron, in its photolysis in aqueous solutions, forms a major photoproduct identified as 3‐(3‐hydroxy‐4‐methyl‐phenyl)‐1,1-dimethylurea. This study contributes to understanding the environmental fate and photochemical behavior of these herbicides (Millet, Palm, & Zetzsch, 1998).
Mode of Action in Chloroplasts
Research by Bennoun and Li (1973) on 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) revealed its effects on the photo-oxidation of hydroxylamine and fluorescence induction in chloroplasts. This study provides insights into the action of DCMU, a derivative of 3-Hydroxy-1,1-dimethylurea, in disrupting photosynthetic processes (Bennoun & Li, 1973).
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-5(2)3(6)4-7/h7H,1-2H3,(H,4,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIGPWRRLKCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326642 | |
| Record name | Urea, N'-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52253-32-4 | |
| Record name | Urea, N'-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)
![2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3053158.png)



![Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-](/img/structure/B3053165.png)



![Bicyclo[2.1.1]hexan-2-one](/img/structure/B3053172.png)


